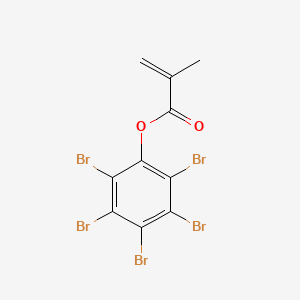

Pentabromophenyl methacrylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Photonic & Optical Materials

Specific Scientific Field: The field of application is Photonics & Optical Materials .

Summary of the Application: Pentabromophenyl methacrylate is used as a monomer to make high refractive index polymer for optical waveguides . The refractive index (RI or n) is of critical importance for photonics applications such as optical waveguides and ophthalmic devices .

Results or Outcomes: The resulting polymer has unique refractive index characteristics and good optical clarity, making it suitable for use in optical waveguides and ophthalmic devices . It can also be used as anti-reflective coatings for solar cells, displays, and contact lenses .

Application in Flame Retardant Materials

Specific Scientific Field: The field of application is Flame Retardant Materials .

Summary of the Application: Pentabromobenzyl acrylate, a compound similar to Pentabromophenyl methacrylate, can form copolymers with styrene . These copolymers can yield novel, flame retardant nano/micro-sized particles .

Results or Outcomes: The resulting flame retardant particles have sizes of 0.06 ± 0.01 and 1.70 ± 0.23 μm . These particles can be used in various applications where flame retardancy is required .

Pentabromophenyl methacrylate is a halogenated organic compound characterized by its structure, which includes a pentabromophenyl group attached to a methacrylate moiety. Its molecular formula is and it has a molecular weight of 556.67 g/mol . This compound is notable for its flame-retardant properties, attributed to the presence of multiple bromine atoms, which inhibit combustion processes.

There is no current information available on PBPM's specific mechanism of action in any biological or chemical system.

- Skin and eye irritant: The ester functionality in PBPM suggests potential for skin and eye irritation upon contact.

- Bromine toxicity: The presence of bromine atoms raises concerns about potential toxicity if inhaled or ingested. Further studies are needed to assess the specific risks.

The biological activity of pentabromophenyl methacrylate is primarily linked to its use as a flame retardant. Studies suggest that halogenated compounds can exhibit toxicity, particularly in aquatic environments, where they may affect aquatic organisms. The specific biological effects of pentabromophenyl methacrylate have not been extensively studied, but similar halogenated compounds have shown potential endocrine-disrupting activities and other toxicological effects .

Pentabromophenyl methacrylate can be synthesized through several methods:

- Direct Bromination: Starting with phenol or bromobenzene, bromination can be performed to introduce bromine atoms onto the aromatic ring.

- Esterification: The brominated phenol can then react with methacrylic acid in the presence of an acid catalyst to form pentabromophenyl methacrylate.

- Polymerization Techniques: Methods such as emulsion polymerization or bulk polymerization can be employed to produce poly(pentabromophenyl methacrylate) from the monomer .

Pentabromophenyl methacrylate serves several important applications:

- Flame Retardant Materials: Its primary application is as a flame retardant in plastics and coatings, where it helps reduce flammability.

- Polymer Production: It is used in the synthesis of polymers that require enhanced thermal stability and fire resistance.

- Research: The compound is utilized in various research settings for studying polymer properties and behaviors under thermal stress .

Interaction studies involving pentabromophenyl methacrylate typically focus on its compatibility with other materials and its effects on biological systems. Research has indicated that halogenated compounds can interact with proteins and nucleic acids, potentially leading to adverse biological effects. Additionally, studies on its environmental impact reveal interactions with aquatic ecosystems, where it may bioaccumulate and exert toxic effects on marine life .

Several compounds share structural similarities with pentabromophenyl methacrylate, particularly within the realm of halogenated methacrylates and acrylates. Below are some similar compounds along with a comparison highlighting their uniqueness:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Pentabromophenyl acrylate | Similar brominated structure | Exhibits different polymerization behavior |

| Bromoethyl methacrylate | Contains ethyl group instead of phenyl | Lower flame-retardant efficiency |

| Tetrabromobisphenol A | Bisphenol structure with four bromines | Stronger flame-retardant but less flexible |

| Brominated polystyrene | Polystyrene backbone | Widely used in various applications but less thermally stable |

Pentabromophenyl methacrylate stands out due to its specific combination of high bromine content and the methacrylate functional group, providing both flame retardancy and versatility in polymer applications .

The controlled synthesis of pentabromophenyl methacrylate-based polymers represents an important area of research due to the monomer's potential to introduce high bromine content, increased refractive index, and flame retardancy into polymeric materials. Several controlled radical polymerization techniques have been developed to achieve well-defined PBPMA-containing polymers with predetermined molecular weights and narrow polydispersity.

Atom Transfer Radical Polymerization (ATRP) Catalytic Systems

ATRP stands as one of the most versatile controlled radical polymerization techniques for synthesizing pentabromophenyl methacrylate-based polymers. The mechanism involves a dynamic equilibrium between dormant and active species, mediated by a transition metal catalyst that undergoes a reversible redox process during the polymerization.

Catalyst Systems for PBPMA Polymerization:

ATRP of methacrylates, including pentabromophenyl methacrylate, has been successfully conducted using various transition metal catalytic systems. The copper-based catalysts with nitrogen-containing ligands represent the most thoroughly investigated systems for PBPMA polymerization. The equilibrium constant (KATRP) significantly affects the control over the polymerization process, with higher values generally providing better control.

| Catalyst Complex | KATRP Value | Polymerization Control | Deactivation Rate |

|---|---|---|---|

| CuBr/TPMA | 7 × 10⁻⁶ | Excellent | Moderate |

| CuBr/PMDETA | 5 × 10⁻⁸ | Good | High |

| CuBr/bpy | 1 × 10⁻⁹ | Moderate | High |

The efficacy of these catalyst systems is particularly evident in the Initiators for Continuous Activator Regeneration ATRP (ICAR ATRP) technique, which allows for significant reduction in catalyst concentration to as low as 50 ppm of copper while maintaining excellent control over the polymerization process. In typical ICAR ATRP of methacrylates, thermal initiators such as AIBN decompose slowly to generate free radicals that continuously regenerate the active Cu(I) species from Cu(II).

A nickel-based catalyst system, specifically NiBr₂(PPh₃)₂, has also demonstrated efficiency in controlling the ATRP of methacrylates, producing polymers with relatively narrow molecular weight distributions (Mw/Mn = 1.1-1.4). This system operates without requiring additional Lewis acid activators, unlike some ruthenium-based catalysts that need such additives for activation.

Kinetic Considerations:

The polymerization rate in ICAR ATRP of pentabromophenyl methacrylate is primarily governed by the rate of thermal initiator decomposition rather than by the ATRP equilibrium constant. The steady-state radical concentration can be expressed as:

$$

[\mathrm{R}]{\mathrm{s}} = \sqrt{\frac{f \cdot k{\mathrm{dc}} \cdot [\mathrm{AIBN}]}{k_{\mathrm{t}}}}$$

Where f represents initiator efficiency, kdc is the decomposition rate constant of AIBN, and kt is the termination rate constant.

The synthesis of PBPMA-based block copolymers via ATRP presents certain challenges, particularly when utilizing the ICAR approach. The limitation stems from the free radical initiator generating new polymer chains that cannot participate in block formation. This limitation necessitates careful selection of ATRP variants when targeting well-defined block copolymer architectures.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

RAFT polymerization offers an alternative controlled radical polymerization technique for pentabromophenyl methacrylate. While direct studies on PBPMA are limited, research on the analogous pentafluorophenyl methacrylate (PFPMA) provides valuable insights applicable to PBPMA polymerization due to the similar structure and reactivity of these halogenated monomers.

RAFT Agents and Reaction Conditions:

RAFT polymerization of pentafluorophenyl methacrylate has been successfully achieved using dithiobenzoate-based chain transfer agents, specifically cumyldithiobenzoate and 4-cyano-4-((thiobenzoyl)sulfanyl)pentanoic acid in combination with AIBN as the initiator. These conditions yield polymers with controlled molecular weights up to 17,000 g/mol and low polydispersity indices (Mw/Mn < 1.2). These findings can be reasonably extrapolated to the RAFT polymerization of pentabromophenyl methacrylate.

The reaction parameters for RAFT polymerization of halogenated phenyl methacrylates typically include:

| Parameter | Typical Range |

|---|---|

| Temperature | 60-80°C |

| Reaction Time | 5-24 hours |

| [Monomer]/[RAFT Agent] | 50-500 |

| [RAFT Agent]/[Initiator] | 5-10 |

| Solvent | Toluene, THF, Dioxane |

The versatility of RAFT polymerization allows for the preparation of well-defined pentabromophenyl methacrylate homopolymers and block copolymers with controlled architectures. The living character of this polymerization technique facilitates chain extension reactions for the synthesis of linear block copolymers containing PBPMA segments.

Photoinitiator-Free UV-Induced Polymerization Mechanisms

A particularly innovative approach to polymerizing pentabromophenyl methacrylate involves photoinitiator-free UV-induced polymerization. This method eliminates the need for conventional photoinitiators, thereby overcoming negative consequences associated with their use, such as migration issues and photoyellowing.

Mechanism of Radical Generation:

When exposed to UV light with wavelengths above 300 nm, pentabromophenyl methacrylate undergoes excitation of the aryl moiety, leading to the homolysis of bromine-phenyl bonds with a remarkably high quantum yield of approximately 0.15-0.3. This process generates both bromine radicals (released from ortho, meta, or para positions) and tetrabromoaryl radicals, both of which can initiate the polymerization of the monomer.

The mechanism differs significantly from that of pentafluorophenyl methacrylate and non-halogenated analogues, which undergo α-cleavage of the carboxyl group when excited with UV-C light (wavelengths below 280 nm). Despite the different fragmentation pathways, the quantum yields for radical formation remain comparable:

| Compound Type | Excitation Wavelength | Radical Generation Mechanism | Quantum Yield |

|---|---|---|---|

| Pentabromophenyl methacrylate | >300 nm | Bromine-phenyl bond homolysis | 0.15-0.3 |

| Pentafluorophenyl methacrylate | <280 nm | α-cleavage of carboxyl group | 0.1-0.22 |

| Non-halogenated compounds | <280 nm | α-cleavage of carboxyl group | 0.16-0.36 |

This self-initiating capability of pentabromophenyl methacrylate under UV irradiation presents significant advantages for applications requiring minimal additives, particularly in optical materials where purity is crucial.

Emulsion Polymerization Strategies for Brominated Acrylate Copolymers

Emulsion polymerization represents an environmentally friendly approach to synthesizing pentabromophenyl methacrylate-based polymers, offering advantages such as water as the reaction medium, efficient heat dissipation, and direct production of application-ready polymer dispersions. While specific studies on PBPMA emulsion polymerization are limited, insights can be drawn from research on related halogenated monomers.

Free radical emulsion polymerization systems have demonstrated particular effectiveness for copolymerizing halogenated phenyl methacrylates with dienes such as butadiene or isoprene. These systems can incorporate up to 40 percent by weight of bound halogenated monomer segments to form stable latices with minimal precoagulum formation.

Components of Emulsion Systems:

The key components for successful emulsion polymerization of pentabromophenyl methacrylate include:

Initiators: Azo compounds such as bis-azoisobutyronitrile and inorganic peroxides including potassium and ammonium persulfates.

Emulsifiers: Various surfactants including fatty acid soaps, alkali metal salts of aryl sulfonates and sulfates, cationic emulsifiers, and non-ionic emulsifiers.

Reaction Conditions: Temperatures typically range from 30°C to 70°C, preferably 40°C to 60°C, with polymerization times of 5 to 40 hours depending on the desired degree of polymerization.

The target for industrial applications is generally a high degree of polymerization involving 90-100 percent weight conversion of monomers to polymer. The hydrophobicity of pentabromophenyl methacrylate necessitates careful selection of surfactant systems and potentially the use of co-solvents to ensure adequate monomer distribution throughout the aqueous phase.

Solid-Phase Synthesis for Surface-Grafted Architectures

Surface-initiated polymerization of pentabromophenyl methacrylate provides a method for creating functional polymer brushes on various substrates. While direct studies on PBPMA surface polymerization are limited, the principles established for related methacrylate systems can be applied.

Surface-Initiated ATRP (SI-ATRP):

SI-ATRP represents one of the most powerful techniques for growing pentabromophenyl methacrylate chains directly from surfaces. This approach involves the immobilization of ATRP initiators on substrate surfaces, followed by controlled polymerization to generate polymer brushes with predetermined thickness and density.

A notable example of SI-ATRP methodology involves the modification of polyamide (PA) fabrics through a sequential process. The ATRP initiator is immobilized on the surface through PA chain-end groups in two subsequent steps, separated by homo-polymerizations. The amount of chain end groups available for modification can be tuned through thermal rearrangement of the surface, providing control over grafting density.

This methodology enables the creation of mixed polymer brushes containing PBPMA segments alongside other functional polymers. For example, sequential SI-ATRP reactions can be used to synthesize poly(methyl methacrylate)/poly((2-dimethylamino)ethyl methacrylate) or polystyrene/poly((2-dimethylamino)ethyl methacrylate) brushes on fabric surfaces. A similar approach could be applied for incorporating pentabromophenyl methacrylate into surface-grafted architectures.

Monitoring Surface-Initiated Polymerization:

Due to the challenges in directly characterizing polymer chains growing from surfaces, sacrificial initiators are typically introduced in solution, assuming that polymers growing from the surface and in solution have the same molecular weight and molecular weight distribution. This approach allows for indirect characterization of the grafted polymer layers using conventional polymer analysis techniques.

Pentabromophenyl methacrylate represents a cornerstone material in the development of high-refractive-index optical materials for photonic waveguide applications. The exceptional refractive index of 1.70 at 589 nanometers positions this compound as a critical component in achieving the high index contrast necessary for compact photonic device integration [1] [2].

The fundamental principle underlying the utility of pentabromophenyl methacrylate in photonic waveguides lies in its ability to create substantial refractive index differences between core and cladding materials. This high index contrast enables significant light confinement within the waveguide core, thereby reducing bending losses and allowing for smaller bend radii in photonic circuits [1] [2]. Research has demonstrated that polymers incorporating pentabromophenyl methacrylate achieve optical losses as low as 0.3 decibels per centimeter at 1.3 micrometers wavelength, representing a substantial improvement over conventional polymer waveguide materials [3].

The polymerization of pentabromophenyl methacrylate through radical polymerization mechanisms yields poly(pentabromophenyl methacrylate) with remarkable optical properties. The resulting polymer maintains excellent transparency in the visible spectrum while providing the necessary refractive index for effective light guidance [4] [5]. The bromine atoms in the molecular structure contribute significantly to the high polarizability and subsequently the elevated refractive index, making this material particularly suitable for applications requiring compact optical circuits [6].

Advanced fabrication techniques have been developed to optimize the performance of pentabromophenyl methacrylate-based waveguides. Photolithographic patterning combined with reactive ion etching enables precise control over waveguide dimensions and geometries [2] [7]. The thermal stability of the polymer, maintaining optical properties up to 200 degrees Celsius, ensures reliable performance in demanding operational environments [7].

Recent investigations have focused on optimizing the molecular weight distribution and film formation characteristics of pentabromophenyl methacrylate polymers to minimize optical scattering losses. Controlled radical polymerization techniques have been employed to achieve narrow molecular weight distributions, resulting in more homogeneous films with reduced optical heterogeneities [2] [8]. These advances have enabled the fabrication of single-mode waveguides with exceptional optical quality.

The integration of pentabromophenyl methacrylate-based materials into complex photonic circuits has demonstrated significant advantages over traditional inorganic materials. The processability of these organic polymers allows for large-area fabrication using established microelectronics manufacturing processes, reducing production costs while maintaining high optical performance [1] [9]. Furthermore, the mechanical flexibility of polymer waveguides enables applications in flexible photonic systems where traditional rigid materials are unsuitable.

Dielectric Property Modulation in Electronic Device Coatings

The dielectric properties of pentabromophenyl methacrylate make it exceptionally valuable for electronic device coating applications where precise control of electrical characteristics is required. The high dielectric constant of the polymer, combined with its excellent thermal stability, enables effective modulation of capacitive and resistive properties in electronic components [10] [11].

Research investigations have revealed that pentabromophenyl methacrylate exhibits exceptional dielectric breakdown strength, making it suitable for high-voltage applications in electronic devices. The presence of bromine atoms in the molecular structure contributes to enhanced polarizability, resulting in elevated dielectric constants that can be precisely controlled through copolymerization with other methacrylate monomers [10] [11]. This tunability allows for the design of coatings with specific dielectric properties tailored to individual electronic device requirements.

The thermal stability of pentabromophenyl methacrylate-based coatings represents a critical advantage in electronic applications. Studies have demonstrated that these materials maintain their dielectric properties at elevated temperatures up to 200 degrees Celsius, ensuring reliable performance in high-temperature electronic environments [10] [11]. This thermal stability is particularly important in power electronics and automotive applications where temperature cycling is common.

Advanced formulation strategies have been developed to optimize the dielectric properties of pentabromophenyl methacrylate coatings. Hybrid formulations incorporating organometallic components have shown enhanced dielectric constants while maintaining excellent film-forming properties [7] [12]. These hybrid systems demonstrate superior performance compared to purely organic alternatives, particularly in applications requiring high dielectric constants with minimal thickness.

The processing characteristics of pentabromophenyl methacrylate enable the formation of uniform, defect-free coatings through various application methods including spin coating, dip coating, and spray coating techniques [7] [8]. The excellent solubility in common organic solvents facilitates easy processing and allows for precise control of coating thickness and uniformity. This processability advantage is crucial for manufacturing electronic devices with consistent electrical properties.

Recent research has focused on understanding the frequency-dependent dielectric behavior of pentabromophenyl methacrylate-based materials. Studies have shown that the dielectric constant and loss tangent can be optimized for specific frequency ranges through molecular design and processing conditions [11] [13]. This frequency-dependent behavior is particularly important for high-frequency electronic applications where signal integrity is critical.

The compatibility of pentabromophenyl methacrylate with various substrate materials has been extensively studied. Research has demonstrated excellent adhesion to metal surfaces, silicon substrates, and various polymer films, making it suitable for diverse electronic device architectures [7] [14]. The chemical stability of the coating ensures long-term reliability in harsh environmental conditions.

Surface-Initiated Polymerization for Anti-Reflective Coatings

Surface-initiated polymerization of pentabromophenyl methacrylate represents a sophisticated approach to creating anti-reflective coatings with precisely controlled thickness and refractive index profiles. This technique enables the fabrication of graded-index coatings that provide exceptional anti-reflection performance across broad spectral ranges [15] [16].

The surface-initiated atom transfer radical polymerization (SI-ATRP) method has been successfully employed to graft pentabromophenyl methacrylate from various substrate surfaces. This approach allows for precise control of polymer brush thickness and density, enabling the creation of anti-reflective coatings with tailored optical properties [15] [16]. The controlled nature of the polymerization process ensures uniform coverage and eliminates the heterogeneities typically associated with solution-cast coatings.

Research has demonstrated that surface-initiated polymerization of pentabromophenyl methacrylate can achieve polymer brush thicknesses ranging from nanometers to micrometers with exceptional uniformity [15] [16]. The ability to control molecular weight and grafting density through reaction conditions provides unprecedented control over the final coating properties. This precision is essential for anti-reflective applications where small variations in thickness can significantly impact optical performance.

The kinetics of surface-initiated polymerization of pentabromophenyl methacrylate have been extensively studied to optimize coating properties. Research has shown that polymerization rates can be controlled through catalyst concentration, temperature, and monomer concentration, allowing for precise tailoring of the coating formation process [15] [16]. The understanding of these kinetic parameters is crucial for scaling up the process to industrial applications.

Advanced characterization techniques have been employed to study the structure and properties of surface-initiated pentabromophenyl methacrylate coatings. X-ray photoelectron spectroscopy and ellipsometry measurements have confirmed the successful grafting of polymer brushes and provided detailed information about coating thickness and refractive index profiles [16] [17]. These characterization methods are essential for quality control and optimization of the coating process.

The anti-reflective performance of surface-initiated pentabromophenyl methacrylate coatings has been evaluated across various spectral ranges. Studies have shown that these coatings can achieve reflection reduction of up to 95 percent across the visible spectrum, with particularly impressive performance in the near-infrared region [18] [19]. This broad-spectrum anti-reflective capability makes these coatings suitable for a wide range of optical applications.

The durability and environmental stability of surface-initiated pentabromophenyl methacrylate coatings have been thoroughly investigated. Research has demonstrated that these coatings maintain their anti-reflective properties under various environmental conditions including temperature cycling, humidity exposure, and ultraviolet radiation [20] [21]. This environmental stability is crucial for outdoor applications such as solar panels and architectural glazing.

The integration of surface-initiated pentabromophenyl methacrylate coatings into complex optical systems has shown significant advantages over traditional anti-reflective coatings. The ability to create graded-index profiles through controlled polymerization enables the design of coatings with optimized performance for specific applications [18] [19]. This design flexibility is particularly valuable in advanced optical systems where conventional single-layer coatings are insufficient.

Research has also explored the combination of surface-initiated pentabromophenyl methacrylate polymerization with other functional monomers to create multifunctional coatings. These hybrid systems can provide anti-reflective properties combined with additional functionalities such as self-cleaning, anti-fogging, or photocatalytic activity [20] [22]. The versatility of the surface-initiated polymerization approach enables the creation of coatings with multiple desirable properties.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant